2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a tetrahydropyrimidinyl group, a sulfanyl linkage, and a sulfamoylphenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:
Formation of the Tetrahydropyrimidinyl Group: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidinyl ring.
Introduction of the Acetylamino Group: The acetylation of the amino group is achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through a thiolation reaction, often using thiourea or a similar reagent.
Attachment of the Sulfamoylphenylacetamide Moiety: This step involves the coupling of the sulfamoylphenylacetamide group to the tetrahydropyrimidinyl-sulfanyl intermediate, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar acetoacetate moiety.
Fluorine compounds: Share some reactivity patterns due to the presence of electronegative fluorine atoms.
Propofol related compounds: Share structural similarities in the phenylacetamide moiety.
Uniqueness
2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is unique due to its combination of a tetrahydropyrimidinyl group, a sulfanyl linkage, and a sulfamoylphenylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H15N5O6S2 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-[(5-acetamido-4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C14H15N5O6S2/c1-7(20)16-11-12(22)18-14(19-13(11)23)26-6-10(21)17-8-2-4-9(5-3-8)27(15,24)25/h2-5,11H,6H2,1H3,(H,16,20)(H,17,21)(H2,15,24,25)(H,18,19,22,23) |
InChI Key |
PITQUPDYPIREON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(=O)NC(=NC1=O)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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